![molecular formula C15H28O4 B14157220 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate CAS No. 3895-21-4](/img/structure/B14157220.png)
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate is an ester compound characterized by its unique molecular structure Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate typically involves the esterification reaction between 2-ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol and propanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-Ethyl-2-[(propanoyloxy)methyl]hexanol.
Aplicaciones Científicas De Investigación
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug delivery, it can enhance the solubility and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but with different alkyl groups.
Uniqueness
2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate stands out due to its specific molecular structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
3895-21-4 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
[2-ethyl-2-(propanoyloxymethyl)hexyl] propanoate |
InChI |
InChI=1S/C15H28O4/c1-5-9-10-15(8-4,11-18-13(16)6-2)12-19-14(17)7-3/h5-12H2,1-4H3 |
Clave InChI |
UMKDVYFAESXPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(COC(=O)CC)COC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
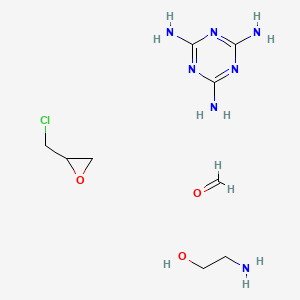
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
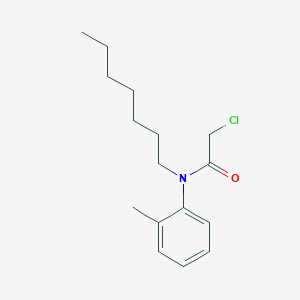
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
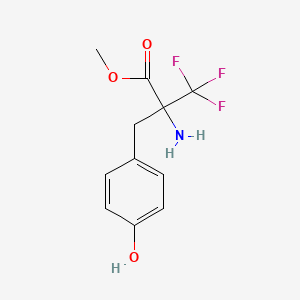
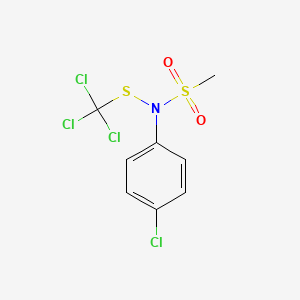
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
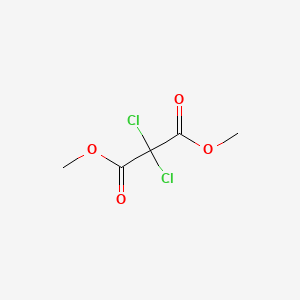
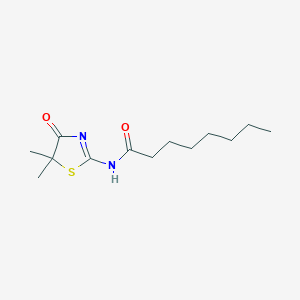
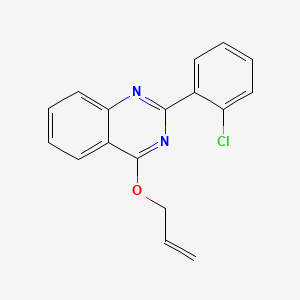
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
